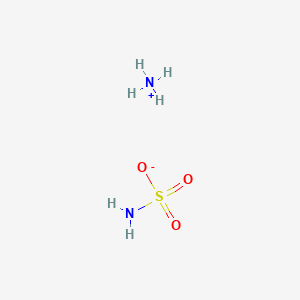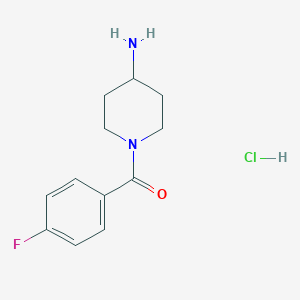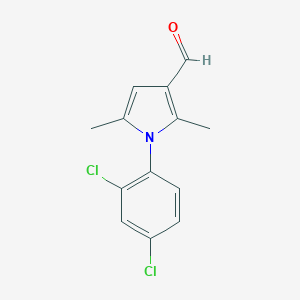
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as DDQ, is a chemical compound that is widely used in the field of organic chemistry. It is a powerful oxidizing agent that is commonly used for the oxidation of alcohols and other organic compounds. DDQ is a versatile reagent that has found applications in various fields of research, including medicinal chemistry, material science, and chemical synthesis.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves the condensation of 2,4-dichloroacetophenone with 3-methyl-2-butanone, followed by cyclization of the resulting enone with propanal in the presence of sulfuric acid. The resulting pyrrole intermediate is then oxidized to the desired aldehyde using Jones reagent.
Starting Materials
2,4-dichloroacetophenone, 3-methyl-2-butanone, propanal, sulfuric acid, Jones reagent
Reaction
Step 1: Condensation of 2,4-dichloroacetophenone with 3-methyl-2-butanone in the presence of sodium ethoxide to form 1-(2,4-dichlorophenyl)-4,4-dimethyl-3-penten-2-one, Step 2: Cyclization of the enone intermediate with propanal in the presence of sulfuric acid to form 1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, Step 3: Oxidation of the pyrrole intermediate to the desired aldehyde using Jones reagent
作用機序
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a powerful oxidizing agent that works by abstracting electrons from the substrate. The mechanism of action involves the formation of a radical cation intermediate, which then undergoes further oxidation to form the final product. The mechanism of action of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is highly dependent on the substrate and the reaction conditions.
生化学的および生理学的効果
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not commonly used in biochemical and physiological research due to its toxic and reactive nature. However, it has been reported to have some toxic effects on living organisms, including the induction of oxidative stress and DNA damage.
実験室実験の利点と制限
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly versatile reagent that has found applications in various fields of research. Its advantages include its high reactivity, selectivity, and versatility. However, its limitations include its toxicity and reactivity, which can make it difficult to handle and use in certain experiments.
将来の方向性
There are several future directions for the research and application of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. One of the most promising areas is the development of new synthetic methodologies that utilize 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a key reagent. Another area is the application of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the synthesis of new functional materials, including organic electronics and photovoltaics. Additionally, 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has potential applications in the field of medicinal chemistry, particularly in the development of new antitumor and antiviral agents.
科学的研究の応用
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has found a wide range of applications in scientific research. In medicinal chemistry, it has been used as a key reagent for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibiotics. In material science, it has been used for the synthesis of various functional materials, including conducting polymers and organic semiconductors. In chemical synthesis, it has been used for the oxidation of alcohols and other organic compounds.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-5-10(7-17)9(2)16(8)13-4-3-11(14)6-12(13)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSZVJYUMDEZHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382905 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
138222-73-8 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

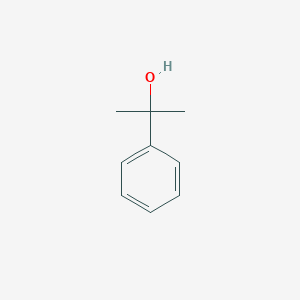
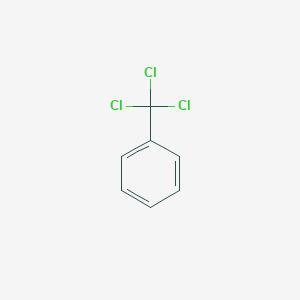
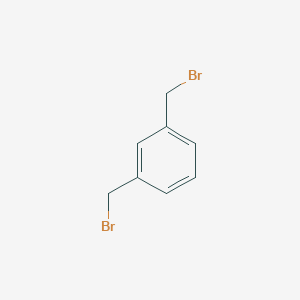
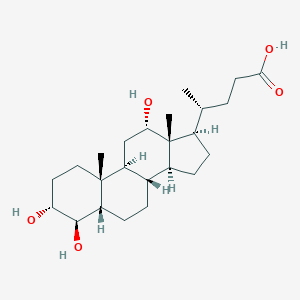
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
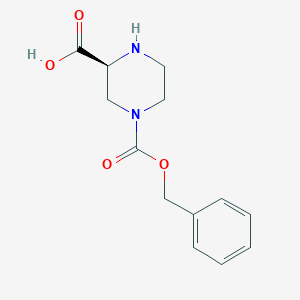
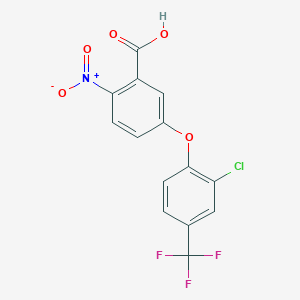
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
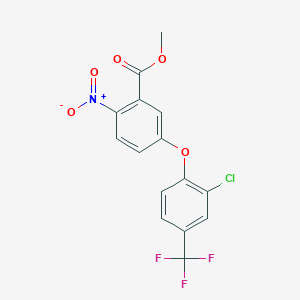
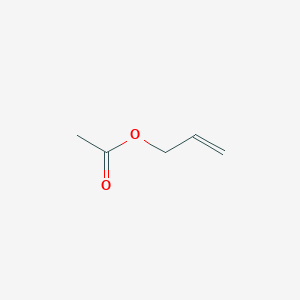
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
